NOTA-bis(tBu)ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

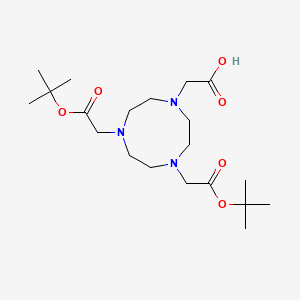

NOTA-bis(tBu)ester, also known as NOTA-bis(t-Butyl ester), is a derivative of NOTA . It is a bifunctional chelator that can be used for drug coupling . It is an organic chemistry reagent that has been used in a variety of scientific experiments, particularly in the field of biochemistry.

Molecular Structure Analysis

The molecular formula of NOTA-bis(tBu)ester is C20H37N3O6 . Its molecular weight is 415.52 . The structure includes a NOTA ring with two tert-butyl ester groups attached .Physical And Chemical Properties Analysis

NOTA-bis(tBu)ester is a solid substance . It has a molecular weight of 415.52 and a molecular formula of C20H37N3O6 . Further physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications

Diagnostic Imaging in Prostate Cancer

NOTA-bis(tBu)ester is utilized in the synthesis of heterodimers like NOTA-DUPA-RM26 for PET and SPECT diagnostic imaging of prostate cancer . These heterodimers exhibit high stability and binding specificity to prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptor (GRPR), which are significant in the accurate diagnosis of prostate cancer.

Radiochemistry

In radiochemistry, NOTA-bis(tBu)ester serves as a bifunctional chelator. It can complex with various radioisotopes, such as 111In and 68Ga , which are used in radiopharmaceuticals . The chelator’s ability to form stable complexes with these isotopes makes it valuable for creating compounds used in medical imaging and therapy.

Polymer Synthesis and Characterization

This compound is also applied in polymer synthesis and characterization. It acts as a reagent in the synthesis of polymers, which can be used for creating new materials with potential applications in biotechnology and materials science.

Peptide and Antibody Labeling

NOTA-bis(tBu)ester is used for labeling peptides and antibodies in biochemical research. The labeled compounds can be tracked in biological systems, aiding in the study of molecular pathways and the development of targeted therapies .

Therapeutic Agent Development

The chelating properties of NOTA-bis(tBu)ester are exploited in the development of therapeutic agents. By binding to therapeutic isotopes, it can help in designing targeted radiotherapeutic drugs that can deliver radiation directly to cancer cells, minimizing damage to healthy tissues .

Bioconjugation Techniques

As a bifunctional chelator, NOTA-bis(tBu)ester is instrumental in bioconjugation techniques. It allows for the attachment of various biomolecules to other entities, such as nanoparticles or surfaces, which is crucial in the creation of biosensors and diagnostic tools .

Safety and Hazards

Mechanism of Action

Target of Action

NOTA-bis(tBu)ester, also known as 2-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid, is a derivative of NOTA . It is a bifunctional chelator , which means it can bind to two different sites on a target molecule. The primary targets of NOTA-bis(tBu)ester are metal ions . It has a high affinity for these ions, allowing it to effectively bind and stabilize them .

Mode of Action

NOTA-bis(tBu)ester interacts with its targets (metal ions) through a process known as chelation . In this process, the chelator (NOTA-bis(tBu)ester) forms multiple bonds with a metal ion, creating a ring-like structure . This interaction stabilizes the metal ion and prevents it from participating in unwanted chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by NOTA-bis(tBu)ester depend on the specific metal ions it is chelating For example, many metal ions play crucial roles as cofactors in enzymatic reactions. By chelating these ions, NOTA-bis(tBu)ester could affect the activity of these enzymes and the biochemical pathways they are involved in .

Pharmacokinetics

As a chelator, it is likely to be distributed throughout the body wherever its target metal ions are present

Result of Action

The molecular and cellular effects of NOTA-bis(tBu)ester’s action are largely dependent on the specific metal ions it chelates. By stabilizing these ions, NOTA-bis(tBu)ester can prevent them from participating in harmful chemical reactions. This can potentially mitigate the effects of metal ion-related diseases .

Action Environment

The action, efficacy, and stability of NOTA-bis(tBu)ester can be influenced by various environmental factors. For example, the presence and concentration of its target metal ions can affect its ability to function as a chelator . Additionally, factors such as pH and temperature could potentially influence the stability of the chelation complexes formed by NOTA-bis(tBu)ester .

properties

IUPAC Name |

2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACSRZWSADEYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NOTA-bis(tBu)ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)